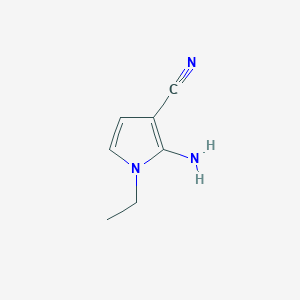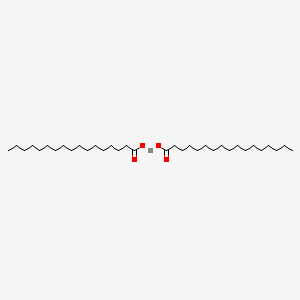
4,6-Dibenzyl-m-cresol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dibenzyl-m-cresol is an organic compound with the molecular formula C21H20O. It is a derivative of m-cresol, which is also known as 3-methylphenol. This compound is characterized by the presence of two benzyl groups attached to the 4th and 6th positions of the m-cresol ring. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibenzyl-m-cresol typically involves the alkylation of m-cresol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The general reaction scheme is as follows:
m-Cresol+2Benzyl ChlorideNaOH, Refluxthis compound+2HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the continuous addition of m-cresol and benzyl chloride to a reactor containing a base, followed by separation and purification of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Dibenzyl-m-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3).
Major Products Formed:
Oxidation: Quinones and hydroquinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4,6-Dibenzyl-m-cresol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of polymers and resins.
Mécanisme D'action
The mechanism of action of 4,6-Dibenzyl-m-cresol involves its interaction with cellular membranes and enzymes. The compound can disrupt bacterial cell membranes, leading to cell lysis and death. It can also inhibit specific enzymes involved in metabolic pathways, thereby exerting its antimicrobial effects.
Comparaison Avec Des Composés Similaires
m-Cresol (3-Methylphenol): The parent compound of 4,6-Dibenzyl-m-cresol.
o-Cresol (2-Methylphenol): An isomer of m-cresol with the methyl group at the 2nd position.
p-Cresol (4-Methylphenol): An isomer of m-cresol with the methyl group at the 4th position.
Comparison: this compound is unique due to the presence of two benzyl groups, which enhance its chemical reactivity and potential applications compared to its isomers. The additional benzyl groups also contribute to its increased molecular weight and altered physical properties.
Propriétés
Numéro CAS |
30091-01-1 |
|---|---|
Formule moléculaire |
C21H20O |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
2,4-dibenzyl-5-methylphenol |
InChI |
InChI=1S/C21H20O/c1-16-12-21(22)20(14-18-10-6-3-7-11-18)15-19(16)13-17-8-4-2-5-9-17/h2-12,15,22H,13-14H2,1H3 |
Clé InChI |
DSGBRCTVPMDCGH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1CC2=CC=CC=C2)CC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13835309.png)











![4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13835391.png)

